molecular formula C11H14ClNO4 B14467273 3-Chloro-N-ethoxy-2,5-dimethoxybenzamide CAS No. 66760-04-1

3-Chloro-N-ethoxy-2,5-dimethoxybenzamide

Cat. No.: B14467273
CAS No.: 66760-04-1
M. Wt: 259.68 g/mol
InChI Key: HYWAOPSSLSITLM-UHFFFAOYSA-N
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Description

3-Chloro-N-ethoxy-2,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxy group, and two methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-ethoxy-2,5-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzoic acid.

    Chlorination: The 2,5-dimethoxybenzoic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chloro group, forming 3-chloro-2,5-dimethoxybenzoyl chloride.

    Amidation: The resulting benzoyl chloride is then reacted with ethylamine (C2H5NH2) in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-ethoxy-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation

Properties

CAS No.

66760-04-1

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

3-chloro-N-ethoxy-2,5-dimethoxybenzamide

InChI

InChI=1S/C11H14ClNO4/c1-4-17-13-11(14)8-5-7(15-2)6-9(12)10(8)16-3/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

HYWAOPSSLSITLM-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(C(=CC(=C1)OC)Cl)OC

Origin of Product

United States

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